molecular formula C9H13NO2 B8771194 2-Ethoxy-4-methoxyaniline

2-Ethoxy-4-methoxyaniline

Cat. No.: B8771194
M. Wt: 167.20 g/mol
InChI Key: AZUYXFZIZHEJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-methoxyaniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-ethoxy-4-methoxyaniline

InChI

InChI=1S/C9H13NO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3,10H2,1-2H3

InChI Key

AZUYXFZIZHEJNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-4-methoxyaniline with three related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Ethoxy (2), Methoxy (4) C₉H₁₃NO₂ 167.21 Limited availability; potential synthetic intermediate
4-Methoxyaniline Methoxy (4) C₇H₉NO 123.15 Precursor for dyes, pharmaceuticals, and agrochemicals
4-Methoxy-2-methylaniline Methoxy (4), Methyl (2) C₈H₁₁NO 137.18 Used in synthesis of heterocycles; commercial availability
2-Ethoxy-4-(methylsulfonyl)aniline Ethoxy (2), Methylsulfonyl (4) C₉H₁₃NO₃S 215.27 Specialty intermediate; sulfonyl group enhances electrophilicity

Physicochemical Properties

  • Stability : Methoxy groups generally enhance aromatic ring stability, while ethoxy substituents may introduce steric hindrance, affecting reactivity .

Research Findings and Challenges

  • Synthetic Challenges : The discontinued status of this compound may reflect difficulties in large-scale synthesis or competition from analogs like 4-Methoxy-2-methylaniline, which offers similar reactivity with easier handling .
  • Reactivity Trends : Ethoxy groups in this compound may direct electrophilic substitution to the 5-position of the ring, whereas methyl groups in 4-Methoxy-2-methylaniline favor reactions at the 6-position due to steric effects .

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